4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by the presence of an amino group at the 4th position, a hydroxymethyl group at the 2nd position, and a carboxylic acid group at the 5th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting suitable precursors such as amidines with β-dicarbonyl compounds under acidic or basic conditions.
Functional Group Introduction: The introduction of the amino, hydroxymethyl, and carboxylic acid groups can be carried out through various functionalization reactions. For instance, the amino group can be introduced via nucleophilic substitution reactions, while the hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid group
Reduction: Conversion of the carboxylic acid group to an alcohol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to thiamine pyrophosphate (TPP), an essential cofactor in enzymatic reactions. The compound’s functional groups allow it to participate in various biochemical transformations, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure with a methyl group at the 2nd position instead of a hydroxymethyl group.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Contains an ethyl ester group instead of a carboxylic acid group.
Uniqueness
4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and carboxylic acid groups provide versatility in chemical synthesis and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5-3(6(11)12)1-8-4(2-10)9-5/h1,10H,2H2,(H,11,12)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTYIHJUZKYMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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